molecular formula C9H4BrClN2O2S B13204112 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid

2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13204112
M. Wt: 319.56 g/mol
InChI Key: YCEGVECALAXNRG-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles at the bromine or chlorine positions.

    Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.

    Coupling Reactions: Biaryl or heteroaryl compounds formed through cross-coupling.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-5-chloropyrimidine-4-carboxylic acid
  • 2-(5-Bromothiophen-2-yl)-6-fluoropyrimidine-4-carboxylic acid
  • 2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-5-carboxylic acid

Uniqueness

2-(5-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of the thiophene and pyrimidine rings also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C9H4BrClN2O2S

Molecular Weight

319.56 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H4BrClN2O2S/c10-6-2-1-5(16-6)8-12-4(9(14)15)3-7(11)13-8/h1-3H,(H,14,15)

InChI Key

YCEGVECALAXNRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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